molecular formula C11H9F2NO B11892062 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B11892062
M. Wt: 209.19 g/mol
InChI Key: MKLZAPFRDVVVIE-UHFFFAOYSA-N
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Description

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a suitable quinoline precursor.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: Methylation at the 1 and 2 positions using methylating agents such as methyl iodide or dimethyl sulfate.

    Cyclization: Formation of the quinolin-4(1H)-one core through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolin-4-one derivatives, while substitution reactions could introduce various functional groups at the fluorinated positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoroquinolin-4(1H)-one: Lacks the methyl groups at the 1 and 2 positions.

    1,2-Dimethylquinolin-4(1H)-one: Lacks the fluorine atoms at the 6 and 8 positions.

    Quinolin-4(1H)-one: The parent compound without any substitutions.

Uniqueness

6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one is unique due to the combination of fluorine and methyl groups, which can enhance its biological activity and stability compared to its analogs

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

6,8-difluoro-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C11H9F2NO/c1-6-3-10(15)8-4-7(12)5-9(13)11(8)14(6)2/h3-5H,1-2H3

InChI Key

MKLZAPFRDVVVIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C(=CC(=C2)F)F

Origin of Product

United States

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